Benzyl(2-methylpropoxy)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-methylpropoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C11H17NO/c1-10(2)9-13-12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
DLMUZANMVKNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CONCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Benzyl 2 Methylpropoxy Amine and Its Analogues
Reductive Amination Pathways for Alkyl-Benzyl Amine Scaffolds
Reductive amination, also known as reductive alkylation, is a highly versatile and widely employed method for synthesizing amines. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the target amine. For the synthesis of Benzyl(2-methylpropoxy)amine, this pathway involves the condensation of benzaldehyde (B42025) with 2-methyl-1-propanamine (isobutylamine).
The reaction proceeds in a one-pot fashion where the aldehyde and amine form a hemiaminal, which then dehydrates to an imine. This imine intermediate is reduced in situ by a suitable reducing agent. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde.
Catalytic Systems and Ligand Effects in Reductive Amination Processes
The efficiency and selectivity of reductive amination are heavily reliant on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized, with systems based on noble metals like palladium, platinum, iridium, and ruthenium being common. Increasingly, catalysts based on more abundant, non-noble metals such as nickel and cobalt are being developed.
The reduction of the imine intermediate is often achieved through catalytic hydrogenation (using H₂) or transfer hydrogenation, where a molecule like formic acid or isopropanol (B130326) serves as the hydrogen source. The nature of the metal catalyst, its support, and any additives are crucial for achieving high selectivity and preventing side reactions.
Ligands coordinated to the metal center play a pivotal role in modulating the catalyst's activity and selectivity. Chiral phosphorus ligands, phosphino-oxazolines, and N-heterocyclic carbenes (NHCs) can influence the steric and electronic environment of the catalytic site. This influence is critical not only for the rate of reaction but especially for controlling stereoselectivity in asymmetric synthesis. For instance, iridium(I) complexes with functionalized NHC ligands have shown high efficiency in C-N coupling reactions. rsc.org
Stereoselective Approaches in Amine Synthesis
Chiral amines are crucial building blocks in the pharmaceutical industry. The synthesis of a specific enantiomer of an amine often requires stereoselective methods. In the context of reductive amination, this is typically achieved through the asymmetric hydrogenation of the prochiral imine intermediate. This can be accomplished using a chiral catalyst, which is a metal complex coordinated to a chiral ligand. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.
Another strategy involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the amine or carbonyl substrate, directing the reduction from a specific face, thereby inducing stereoselectivity. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched amine.
Nucleophilic Substitution Reactions in this compound Synthesis
An alternative to reductive amination is the formation of the C-N bond via a nucleophilic substitution (S_N2) reaction. This pathway can be envisioned in two ways for the synthesis of this compound:
Benzylamine (B48309) as the nucleophile: Benzylamine attacks an isobutyl electrophile, such as 2-methylpropyl bromide or 2-methylpropyl tosylate.
2-Methyl-1-propanamine as the nucleophile: 2-Methyl-1-propanamine (isobutylamine) attacks a benzyl (B1604629) halide, such as benzyl bromide.
These reactions rely on the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom, displacing a leaving group (e.g., Br⁻, TsO⁻). While straightforward, this method can be plagued by a lack of selectivity. libretexts.orgstudymind.co.uk The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To favor mono-alkylation, a large excess of the starting amine is often used. libretexts.org
Alkylation Methodologies for Amine Formation
Direct alkylation is a fundamental strategy for forming C-N bonds. This can be achieved using various alkylating agents, with alcohols and alkyl halides being the most common.
N-Alkylation with Alcohols and Alkyl Halides
N-alkylation with alkyl halides is a classic method for amine synthesis. wikipedia.org However, as mentioned, it suffers from issues of over-alkylation and produces stoichiometric amounts of salt byproducts. youtube.commasterorganicchemistry.com
N-alkylation using alcohols as the alkylating agent is a more atom-economical and environmentally benign alternative, as the only byproduct is water. wikipedia.org This transformation, however, is not spontaneous and requires catalytic activation. The hydroxyl group of an alcohol is a poor leaving group, and catalysts are needed to facilitate its departure. This approach often proceeds via the "borrowing hydrogen" mechanism, which is discussed in the next section. Various transition metal complexes based on ruthenium, iridium, iron, and manganese have been developed for this purpose. nih.govnih.gov
Borrowing Hydrogen Strategies in this compound Production
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a powerful and sustainable strategy for the N-alkylation of amines with alcohols. rsc.orgacs.org This one-pot process combines an oxidation, condensation, and reduction sequence, all mediated by a single catalyst. acs.org
In the synthesis of this compound from benzylamine and 2-methyl-1-propanol, the BH catalytic cycle proceeds as follows:
Dehydrogenation (Oxidation): The metal catalyst temporarily "borrows" two hydrogen atoms from the 2-methyl-1-propanol, oxidizing it in situ to the corresponding aldehyde (isobutyraldehyde) and forming a metal-hydride species.
Condensation: The benzylamine reacts with the transiently formed isobutyraldehyde (B47883) to generate an imine intermediate, releasing a molecule of water.
Hydrogenation (Reduction): The metal-hydride catalyst then "returns" the borrowed hydrogen to the imine, reducing it to the final product, this compound, and regenerating the active catalyst for the next cycle.
This elegant process avoids the use of stoichiometric oxidizing or reducing agents and utilizes readily available alcohols as alkylating agents, making it a highly efficient and green synthetic route. Catalysts for this process are typically based on ruthenium, iridium, cobalt, and nickel. rsc.orgacs.orgrsc.org
Formation via Carbamate (B1207046) Intermediates and Related Cyclizations
Carbamates, such as benzyl carbamate, serve as versatile intermediates in the synthesis of amines. wikipedia.orgevitachem.com Benzyl carbamate is an ester of carbamic acid and benzyl alcohol and is a stable, crystalline solid. wikipedia.org It is often used as a protected form of ammonia (B1221849) for the synthesis of primary amines. The carbamate group can be removed using Lewis acids after N-alkylation has been performed. wikipedia.org
In the context of this compound synthesis, a carbamate-based approach would involve the reaction of a suitable isopropoxy-containing electrophile with benzyl carbamate, followed by deprotection to yield the final amine. This strategy offers a controlled and often high-yielding route to the desired product.
For instance, the synthesis of benzyl (2-(methylthio)phenyl)carbamate is achieved by reacting 2-(methylthio)aniline (B147308) with benzyl chloroformate. evitachem.com This highlights a general method where an aniline (B41778) derivative is acylated with a chloroformate to form the carbamate.
A study on the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) in various solvents demonstrated the reactivity of benzyl carbamate and its ability to participate in condensation reactions to form more complex structures. mdpi.com This reactivity can be harnessed to build intricate molecular architectures containing the benzylamino moiety.
The incorporation of benzyl and isopropoxy groups into heterocyclic scaffolds is a significant area of synthetic chemistry. Cyclization reactions are key to forming these ring systems, and carbamate intermediates can play a crucial role in these transformations.
One notable example involves cyclization cascades initiated by the addition of radicals to N-(arylsulfonyl)acrylamides. nih.gov These cascades can proceed via amidyl radical intermediates to rapidly build molecular complexity, forming multiple new bonds in a single pot. nih.gov While this specific example does not directly involve benzyl or isopropoxy groups, the underlying principle of radical-initiated cyclization can be applied to substrates containing these moieties.
Another approach involves the reaction of benzyl potassium species with carbon monoxide, which can lead to intramolecular cyclizations affording five-membered rings. nih.gov The steric hindrance of the benzyl group can influence the reaction pathway, demonstrating how the choice of substituents can direct the outcome of a cyclization. nih.gov
The synthesis of isoxazolines from benzyl cyclopropanes provides another illustration of how benzyl groups can be incorporated into heterocyclic systems through rearrangement and cyclization reactions. researchgate.net
In multistep syntheses, it is often necessary to protect reactive functional groups, such as amines, to prevent unwanted side reactions. utdallas.edujocpr.com The benzyl group is a common protecting group for amines. sigmaaldrich.com
Amide groups can be considered a protected form of amines. utdallas.edu For example, an amine can be converted to an acetanilide (B955) to reduce its reactivity and to introduce steric bulk that can direct subsequent reactions to a specific position on an aromatic ring. utdallas.edu The protecting group is then removed in a later step to reveal the amine. utdallas.edu
A variety of reagents are available for the protection and deprotection of amines. sigmaaldrich.com The choice of protecting group depends on the specific reaction conditions that will be used in subsequent synthetic steps. jocpr.com For instance, the (2-trimethylsilyl)ethanesulfonyl (SES) group can be used to protect amines and is introduced via SES chloride. sigmaaldrich.com
The deprotection of benzylamines can be achieved through various methods, including hydrogenolysis. organic-chemistry.org A synergistic catalytic system using Pd-C in the presence of 1,1,2-trichloroethane (B165190) has been shown to be effective for the N-debenzylation of benzylamines. organic-chemistry.org Photochemical methods have also been developed for the deprotection of benzyl groups. nih.gov
Multicomponent Reaction Approaches for Complex this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product that contains substantial portions of all the reactants. nih.gov MCRs are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular libraries. nih.gov
The Ugi four-component reaction is a well-known MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.gov This reaction could be adapted to synthesize complex derivatives of this compound by using benzylamine or a related derivative as the amine component.
Another example is a three-component reaction involving benzylamines, diethyl phosphite, and triethyl orthoformate. mdpi.com The course of this reaction is highly dependent on the reaction conditions and the structure of the benzylamine substrate, leading to the formation of either N-benzyl aminomethylenebisphosphonic acid or N-benzyl aminobenzylphosphonic acid. mdpi.com
A copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and ureas, anilines, or an amide allows for the direct assembly of secondary benzylureas and related amine derivatives. nih.gov This method demonstrates the versatility of MCRs in constructing molecules with a benzylamine core.
The synthesis of isoindolinone and oxindole (B195798) derivatives has also been achieved through multicomponent approaches, often utilizing palladium catalysis. beilstein-journals.org These reactions can involve carbon monoxide as a C1 building block to construct the heterocyclic core. beilstein-journals.org
Emerging Synthetic Methodologies Applicable to this compound (e.g., Photoredox Catalysis)
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. virginia.edupolyu.edu.hk This methodology is particularly relevant for the synthesis of benzylamine derivatives as it can facilitate C-N bond formation. virginia.eduresearchgate.net
Dual photoredox and nickel catalysis systems have been developed for aryl-amine cross-coupling reactions, providing access to diaryl amines, tertiary amines, and amines containing aliphatic groups. virginia.edu These reactions often proceed through a radical-based mechanism. virginia.edu This approach could be applied to the synthesis of this compound by coupling an appropriate benzyl radical precursor with an isopropoxy-containing amine.
Photoredox catalysis can also be used to achieve benzylic C(sp³)–H functionalization for intermolecular C-N and C-O bond formation. researchgate.net This allows for the direct coupling of heteroaromatics to the benzylic position of alkyl aryls. researchgate.net
Elucidation of Reaction Mechanisms and Kinetics for Benzyl 2 Methylpropoxy Amine Transformations
Mechanistic Pathways of Amine Oxidation and Reduction
The oxidation and reduction of benzylamines are fundamental transformations that can lead to a variety of products.
Oxidation: The oxidation of benzylamines can proceed via several mechanistic pathways, often targeting the benzylic carbon-hydrogen bond. One common mechanism involves the transfer of a hydride ion from the α-carbon of the amine to the oxidant, forming a carbocationic intermediate in the rate-determining step. ias.ac.in This is observed in the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP), which yields the corresponding aldimines. ias.ac.in The presence of a substantial kinetic isotope effect when using deuterated benzylamine (B48309) (PhCD₂NH₂) confirms the cleavage of the α-C–H bond in this critical step. ias.ac.in
Another pathway involves radical intermediates. For instance, the oxidative debenzylation of N-benzyl amides can be achieved using a bromo radical, which is generated from the oxidation of bromide ions. organic-chemistry.org This radical abstracts a hydrogen atom from the benzylic position, initiating a sequence that leads to the cleavage of the N-benzyl group. organic-chemistry.org Similarly, electrochemical methods can be employed for the selective oxidation of benzyl (B1604629) alcohol (a precursor) to benzaldehyde (B42025) using a NiOOH catalyst, which then undergoes reductive amination. rsc.org
Reduction: The most common reductive transformation for N-benzyl amines is the hydrogenolysis of the N-benzyl group, a process known as debenzylation. This reaction is typically performed via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). sciencemadness.orgnih.gov The mechanism involves the addition of hydrogen across the benzylic carbon-nitrogen bond, cleaving it to yield the debenzylated amine (isobutylamine in this case) and toluene. The reaction is often conducted in an acidified solution, as free amines can act as mild poisons to the palladium catalyst. sciencemadness.org Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, offers a rapid and efficient alternative to high-pressure hydrogenation for N-benzyl group removal. mdma.ch
Detailed Studies of Nucleophilic Attack and Substitution Patterns in Amine Reactions
As a secondary amine, Benzyl(2-methylpropoxy)amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It can participate in both nucleophilic addition and substitution reactions.
Nucleophilic Addition: Studies on the addition of benzylamines to electron-deficient alkenes, such as β-nitrostyrenes, reveal that the reaction can proceed through both uncatalyzed and catalyzed pathways. researchgate.net Kinetic isotope effects suggest a mechanism where the proton transfer from the amine to the β-carbon occurs concurrently with the nucleophilic attack of the amine's nitrogen on the α-carbon. researchgate.net
Nucleophilic Substitution: this compound can act as a nucleophile in Sₙ2 reactions. The reaction kinetics of various substituted benzylamines with benzyl bromide in methanol (B129727) have been shown to follow a second-order path, consistent with an Sₙ2-type transition state. researchgate.net The reaction rate is sensitive to the electronic properties of substituents on the benzylamine ring; electron-donating groups increase the nucleophilicity of the amine and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net
Conversely, the benzylic position of the molecule itself can be an electrophilic center for nucleophilic substitution, particularly if a leaving group is attached to the benzylic carbon. These substitutions can proceed via either an Sₙ1 or Sₙ2 mechanism. khanacademy.org The Sₙ1 pathway is often favored due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. stackexchange.com The choice between Sₙ1 and Sₙ2 is influenced by factors such as the strength of the nucleophile and the solvent polarity. stackexchange.com
Catalytic Cycle Analysis in Metal-Mediated Transformations Involving Amine Substrates
Metal catalysts are instrumental in facilitating a wide range of transformations for benzylamine substrates, often through intricate catalytic cycles involving C-H or N-H bond activation.
A notable example is the nickel-catalyzed [4 + 2] annulation of benzylamines with nitriles to produce quinazolines. researchgate.net Mechanistic studies suggest the catalytic cycle begins with the coupling of the benzylamine and nitrile to form an amidine in situ. This amidine intermediate then directs the nickel catalyst to activate an ortho-C-H bond on the benzylamine's phenyl ring, leading to the cyclized product. researchgate.net
Another important metal-mediated process is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, frequently catalyzed by nickel or cobalt complexes. acs.orgorganic-chemistry.org This process enables the N-alkylation of amines with alcohols. The catalytic cycle typically involves:
Dehydrogenation of the alcohol by the metal catalyst to form an aldehyde.
Condensation of the aldehyde with the amine (e.g., this compound) to form an iminium ion or enamine.
Reduction of the intermediate by the metal-hydride species (which had "borrowed" the hydrogen from the alcohol) to yield the alkylated amine product and regenerate the catalyst. nih.gov
| Catalyst System | Transformation | Key Mechanistic Feature | Ref |
| Nickel Catalyst | [4+2] Annulation | C-H/N-H bond activation directed by in situ formed amidine | researchgate.net |
| Raney Ni | Primary Amine Synthesis | Borrowing hydrogen methodology from benzyl alcohols | acs.orgnih.gov |
| Cobalt(II) Catalyst | N-alkylation of amines | Hydrogen-borrowing from alcohols | organic-chemistry.org |
| Ir/Photoredox Catalyst | Csp³-H Arylation | Synergistic Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) | rsc.org |
The choice of metal center and the coordinating ligands are critical for controlling the outcome and selectivity of catalytic reactions. Different metals (e.g., Ni, Pd, Cu, Ru) have distinct catalytic properties that enable different types of bond formations. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Ligands play a pivotal role in modulating the steric and electronic environment of the metal center, which directly influences reaction selectivity. In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. For instance, in the Ni/photoredox dual-catalyzed asymmetric cross-coupling to form chiral N-benzylic heterocycles, bi-oxazoline (BiOX) ligands were identified as crucial for achieving high enantioselectivity. nih.gov The structure of the ligand directly impacts the spatial arrangement of the reactants in the transition state, favoring the formation of one enantiomer over the other.
Minor changes in reaction conditions can lead to significant divergence in reaction pathways and product distribution.
A clear example is the reaction of benzylamine with triethyl orthoformate and diethyl phosphite, where the molar ratio of the substrates and the reaction temperature determine whether the final product is a bisphosphonic acid or an N-benzylaminobenzylphosphonic acid. mdpi.com
Furthermore, the regioselectivity of a reaction can be completely inverted by the addition of a co-catalyst. In the Csp³–H arylation of benzylamines, using only a photoredox catalyst leads to arylation at the N-methyl group. However, the addition of a hydrogen atom transfer (HAT) catalyst precursor completely switches the regioselectivity to the N-benzylic position. rsc.org This demonstrates how reaction conditions can be manipulated to override the inherent reactivity of a substrate and direct the reaction to a desired position.
Kinetic Analysis of Reaction Rates and Rate-Determining Steps
Kinetic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the influence of various parameters on reaction speed.
The oxidation of substituted benzylamines with CTAP was found to be first order with respect to both the amine and the oxidant. ias.ac.in A significant primary kinetic isotope effect (kH/kD = 5.60) confirmed that the cleavage of the α-C–H bond is the rate-determining step of the reaction. ias.ac.in
In the nucleophilic addition of benzylamines to β-nitrostyrenes, kinetic analysis showed that the reaction proceeds via two parallel pathways: an uncatalyzed (k₂) path and a catalyzed (k₃) path. researchgate.net The rate constants for these pathways can be determined by monitoring the reaction progress under different reactant concentrations.
The quaternization of amines with benzyl chloride, a type of nucleophilic substitution, is also well-studied kinetically. magritek.com The reaction rate is highly dependent on the solvent, with polar aprotic solvents like acetonitrile (B52724) showing the highest rates. magritek.com For the Sₙ2 reaction between substituted benzylamines and benzyl bromide, Hammett analysis, which correlates reaction rates with substituent electronic parameters, shows a negative ρ value, indicating that a positive charge develops on the nitrogen atom in the transition state. This is consistent with the nitrogen acting as the nucleophile. researchgate.net
| Reaction | Kinetic Order | Rate-Determining Step | Key Finding | Ref |
| Oxidation by CTAP | First order in amine and CTAP | Cleavage of α-C-H bond | Confirmed by kinetic isotope effect (kH/kD = 5.60) | ias.ac.in |
| Addition to β-nitrostyrenes | Two pathways (uncatalyzed k₂ and catalyzed k₃) | Concurrent C-N bond formation and proton transfer | Reaction proceeds via a concerted mechanism | researchgate.net |
| Reaction with Benzyl Bromide | Second order overall | Sₙ2 nucleophilic attack | Electron-donating groups on benzylamine increase the rate | researchgate.net |
Stereochemical Control and Stereoselectivity in Reactions Involving this compound Precursors
Achieving stereochemical control is a central goal in modern organic synthesis, particularly for producing enantiomerically pure compounds. While specific studies on this compound are limited, principles of stereoselectivity can be inferred from reactions involving its precursors or analogous structures.
One powerful strategy is substrate-controlled diastereoselective synthesis. For example, the addition of organometallic reagents to N-benzylimines derived from chiral aldehydes, such as protected glyceraldehyde, can proceed with very high levels of diastereoselectivity. researchgate.net The inherent chirality of the aldehyde directs the incoming nucleophile to one face of the imine C=N bond, establishing a new stereocenter with a defined relative configuration. The stereochemical course of such additions can be influenced by the choice of protecting groups on the chiral precursor and the specific Lewis acid or catalyst used. researchgate.net
Catalyst-controlled enantioselective reactions are also prevalent. The aforementioned Ni/photoredox dual catalysis for synthesizing N-benzylic heterocycles uses a chiral ligand to create an asymmetric catalytic environment, resulting in products with high enantiomeric excess. nih.gov Similarly, chiral benzylamine derivatives themselves can be employed as chiral auxiliaries. These auxiliaries can be temporarily attached to a substrate to direct a subsequent stereoselective reaction, after which the auxiliary is cleaved and can often be recovered. google.com This approach allows for the transfer of stereochemical information from the auxiliary to the product molecule.
Due to the absence of specific theoretical and computational chemistry studies on the chemical compound "this compound" in the provided search results, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. The search results offer general information about computational chemistry methods but lack any specific data, research findings, or analyses directly related to "this compound." Therefore, the content required for each section and subsection of the requested article is unavailable.
Theoretical and Computational Chemistry Studies on Benzyl 2 Methylpropoxy Amine
Computational Modeling of Catalytic Processes Involving Amine Substrates
Transition State Characterization and Reaction Barrier Calculations
In the study of chemical reactions involving Benzyl(2-methylpropoxy)amine, computational chemistry serves as a powerful tool to elucidate reaction mechanisms. A key aspect of this is the characterization of transition states—the highest energy point along a reaction coordinate—and the calculation of the energy barrier, or activation energy, required to reach this state.
Researchers typically employ methods like Density Functional Theory (DFT) to model these processes. For a hypothetical reaction, such as the N-alkylation or an elimination reaction involving this compound, scientists would first optimize the geometries of the reactants, products, and the anticipated transition state structure. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.
The energy difference between the optimized reactants and the transition state provides the reaction energy barrier. This value is crucial for predicting reaction rates, with higher barriers indicating slower reactions. For instance, comparing the energy barriers for different potential reaction pathways allows chemists to predict which products are kinetically favored.
Table 1: Illustrative Reaction Barrier Calculations for a Hypothetical Reaction
| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Pathway A (e.g., SN2) | B3LYP/6-31G(d) | 25.4 |
| Pathway B (e.g., E2) | M06-2X/def2-TZVP | 30.1 |
Note: This data is hypothetical and serves for illustrative purposes only.
Prediction of Enantioselectivity in Asymmetric Catalysis
This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms called enantiomers. In asymmetric catalysis, a chiral catalyst is used to selectively produce one enantiomer over the other, a critical process in modern pharmaceuticals.
Computational models are instrumental in predicting and understanding the origins of this enantioselectivity. nih.gov By calculating the transition state energies for the pathways leading to each of the two possible enantiomeric products, researchers can predict the enantiomeric excess (ee) of a reaction. The enantiomer formed via the lower-energy transition state is the one that will be predominantly produced.
These models consider the non-covalent interactions (such as steric hindrance and hydrogen bonding) between the substrate (a derivative of this compound), the reactant, and the chiral catalyst in the transition state. The subtle differences in these interactions determine the energy difference between the competing transition states and, consequently, the selectivity of the reaction.
In Silico Design Principles for Novel this compound Derivatives
In silico (computer-based) design principles are employed to rationally design novel derivatives of this compound with desired properties, such as enhanced catalytic activity, improved selectivity, or specific biological functions. This approach avoids the costly and time-consuming trial-and-error of traditional chemical synthesis.
The process often begins with establishing a Quantitative Structure-Activity Relationship (QSAR) or by performing molecular docking studies if a biological target is involved. For catalyst design, computational chemists might systematically modify the structure of this compound—for example, by adding different substituent groups to the benzyl (B1604629) ring or modifying the isobutyl group—and then calculate the effect of these changes on reaction barriers or enantioselectivity.
This systematic virtual screening allows for the identification of promising candidate molecules. Properties such as electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk are correlated with performance, leading to a set of design principles for optimizing future derivatives.
Table 2: Example of In Silico Screening for a Derivative Property
| Derivative Modification | Predicted Property (e.g., Binding Affinity in kcal/mol) |
| Parent Molecule | -7.5 |
| 4-Fluoro substituent | -7.9 |
| 4-Methoxy substituent | -8.2 |
| 3,5-Dimethyl substituent | -7.1 |
Note: This data is hypothetical and for illustrative purposes only.
Solvation Effects and Environmental Influence on Molecular Behavior
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Solvation can affect conformational preferences, reaction rates, and spectroscopic properties.
Computational models can simulate these effects using either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, providing a highly detailed picture of the solute-solvent interactions. However, this is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a balance between accuracy and computational cost.
These calculations can reveal how the polarity of the solvent stabilizes or destabilizes reactants, products, and transition states. For example, a polar solvent would likely stabilize charged intermediates or transition states in a reaction involving this compound, thereby lowering the reaction barrier and accelerating the reaction rate compared to a nonpolar solvent.
Advanced Spectroscopic Characterization Methodologies for Benzyl 2 Methylpropoxy Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Benzyl(2-methylpropoxy)amine. Through various NMR experiments, a complete picture of the proton and carbon framework can be assembled.
The ¹H NMR spectrum of this compound provides crucial information for its structural verification. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the single amine proton, and the protons of the 2-methylpropyl (isobutyl) group.
The five aromatic protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (Ph-CH₂-N) typically resonate as a singlet around δ 3.8 ppm. The protons of the isobutyl group will show characteristic splitting patterns: a doublet for the two methylene protons adjacent to the nitrogen (N-CH₂-CH), a multiplet for the single methine proton (CH-(CH₃)₂), and a doublet for the six equivalent methyl protons (-CH(CH₃)₂). The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be variable.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |
| Benzylic (Ph-CH₂) | ~3.8 | Singlet (s) | 2H |
| Amine (N-H) | Variable | Broad Singlet (br s) | 1H |
| Methylene (N-CH₂) | ~2.4 | Doublet (d) | 2H |
| Methine (-CH(CH₃)₂) | ~1.8 | Multiplet (m) | 1H |
| Methyl (-CH(CH₃)₂) | ~0.9 | Doublet (d) | 6H |
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will appear in the typical downfield region (δ 127-140 ppm). The benzylic carbon (Ph-CH₂) is expected around δ 54 ppm, while the carbons of the isobutyl group will resonate in the upfield aliphatic region. Data from analogous compounds like N-benzylbutan-1-amine and N-benzylmethylamine support these predicted shifts. spectrabase.comspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Quaternary (C₆H₅-C) | ~140 |
| Aromatic (C₆H₅) | 127 - 129 |
| Methylene (N-CH₂) | ~58 |
| Benzylic (Ph-CH₂) | ~54 |
| Methine (-CH(CH₃)₂) | ~28 |
| Methyl (-CH(CH₃)₂) | ~20 |
To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the N-CH₂ protons and the methine proton, and between the methine proton and the two methyl groups, confirming the structure of the isobutyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.edu Key HMBC correlations would include the benzylic protons showing a cross-peak to the quaternary aromatic carbon and the ortho-aromatic carbons, as well as the N-CH₂ protons correlating with the methine carbon of the isobutyl group. These correlations are critical for connecting the different fragments of the molecule.
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about molecular conformation.
The FT-IR and FT-Raman spectra of this compound would display characteristic bands confirming the presence of its key functional groups. As a secondary amine, it is expected to show a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com
Other significant vibrations include:
Aromatic C-H Stretch: Found just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz
Aromatic C=C Bending: Multiple bands in the 1500-1700 cm⁻¹ region. vscht.cz
N-H Bend: A band may be observed in the 1500-1650 cm⁻¹ range.
C-N Stretch: Aliphatic C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak to Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Bends | 1600, 1495, 1450 | Medium to Weak |
| Aliphatic C-N Stretch | 1250 - 1020 | Medium to Weak |
| Aromatic C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong |
The conformation of this compound, particularly the orientation of the benzyl and isobutyl groups relative to the amine nitrogen, can be investigated through vibrational spectroscopy. Low potential energy barriers often mean that molecules like benzylamine (B48309) can exist in different conformational forms. researchgate.net These different conformers can give rise to distinct vibrational frequencies, particularly in the low-frequency (fingerprint) region of the FT-IR and FT-Raman spectra. By comparing experimental spectra with high-level quantum chemical calculations, it is possible to identify the most stable conformers present and understand the non-bonding interactions, such as intramolecular hydrogen bonds, that govern the molecule's preferred shape. researchgate.net
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is critical for determining its elemental composition. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₇N. The experimentally determined exact mass is compared against the theoretical mass calculated from the isotopic masses of its constituent atoms. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for such precise measurements. nih.gov The high mass accuracy of these instruments, often in the parts-per-million (ppm) range, allows for the unambiguous assignment of the molecular formula, distinguishing it from other isobaric compounds.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N |
| Theoretical Exact Mass (Monoisotopic) | 163.13610 Da |
This interactive table summarizes the high-resolution mass spectrometry data for the compound.
Fragmentation Pathway Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). By inducing fragmentation through methods like Collision-Induced Dissociation (CID), a characteristic pattern of product ions is generated, which serves as a fingerprint for the molecule's structure.
The fragmentation of this compound is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom and the aromatic ring, due to the stability of the resulting fragments. Key fragmentation pathways include:
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-N bond between the methylene group and the nitrogen atom, leading to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. nih.gov This is a characteristic fragment for compounds containing a benzyl group. nist.govresearchgate.net
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen on the isobutyl side can occur, resulting in the loss of a propyl radical to form an ion at m/z 120.
Loss of Isobutene: A rearrangement followed by the elimination of isobutene (C₄H₈) from the parent ion can lead to the formation of a fragment ion corresponding to benzylamine at m/z 108.
These pathways are consistent with general fragmentation mechanisms observed for amines and benzyl-containing compounds. mdpi.comnih.gov
Table 2: Predicted Mass Spectrometry Fragmentation Data for [C₁₁H₁₇N+H]⁺
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure/Loss |
|---|---|---|
| 164.1434 | [M+H]⁺ | Protonated Parent Molecule |
| 108.0808 | [C₇H₁₀N]⁺ | Loss of isobutene (C₄H₈) |
This interactive table outlines the expected major fragments of this compound in an MS/MS experiment.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the benzene (B151609) ring chromophore. The nitrogen atom's lone pair of electrons acts as an auxochrome, which can slightly modify the absorption characteristics of the benzene ring.
The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the aromatic ring. For the related compound benzylamine, absorption maxima are observed around 206 nm and 256 nm. sielc.comnist.gov The band around 256 nm is characteristic of the B-band (benzenoid band) of the benzene ring, which arises from a symmetry-forbidden π→π* transition. The presence of the alkylamine substituent may cause a slight bathochromic (red) shift of these absorption maxima.
Table 3: Expected UV-Vis Absorption Data for this compound
| Approximate λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~260 | Low to Moderate | π→π* (B-band) | Benzene Ring |
This interactive table presents the anticipated UV-Vis spectral data and corresponding electronic transitions.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral forms are synthesized)
This compound is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into its structure, for example by modification of the benzyl or isobutyl group, the resulting enantiomers could be characterized using chiroptical spectroscopy.
Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful for distinguishing between enantiomers and determining the enantiomeric excess (ee) of a sample. rsc.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra, with positive and negative signals (Cotton effects) that can be used for quantification. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, enantiomers will produce mirror-image ORD curves, allowing for qualitative and quantitative analysis of chiral mixtures.
In a hypothetical scenario where a chiral version of this compound is synthesized, a calibration curve would first be established using pure samples of each enantiomer. The CD or ORD spectrum of an unknown mixture could then be measured, and its enantiomeric excess could be accurately determined by comparing the signal intensity to the calibration standards. These methods are highly sensitive and are standard practice in asymmetric synthesis and pharmaceutical analysis for verifying the stereochemical purity of chiral compounds. nih.govdocumentsdelivered.com
Applications and Utility of Benzyl 2 Methylpropoxy Amine in Organic Synthesis Methodology Development
As a Building Block in the Construction of Complex Organic Molecules
Amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and their presence in a vast array of natural products and pharmaceutical agents. amerigoscientific.com Benzylamines, in particular, serve as versatile precursors. The benzyl (B1604629) group can function as a protecting group for the amine, which can be readily removed under various conditions, or it can be incorporated as a key structural motif in the final target molecule. nih.gov
While there is extensive literature on the use of various benzylamine (B48309) derivatives in the synthesis of complex molecules like N-substituted anilines and other bioactive compounds, specific examples employing Benzyl(2-methylpropoxy)amine as a starting material are not documented in the reviewed literature. nih.govresearchgate.net Conceptually, its structure would allow it to introduce a benzylic nitrogen and a sterically hindered alkoxy group, a combination that could be of interest in medicinal chemistry.
Table 1: Potential Reactions Incorporating a Benzylamine Moiety
| Reaction Type | Description | General Example Substrate |
|---|---|---|
| N-Alkylation | Reaction with alkyl halides to form secondary or tertiary amines. | Benzylamine |
| Reductive Amination | Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. | Benzylamine |
| Acylation | Reaction with acyl chlorides or anhydrides to form amides. | Benzylamine |
Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
Chiral amines are cornerstones of asymmetric synthesis, frequently employed as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is removed for potential recycling. sigmaaldrich.com
For this compound to function as a chiral auxiliary, it would need to be enantiomerically pure. The structure, N-(benzyloxy)isobutylamine, does not possess a stereocenter. Therefore, in its racemic or achiral form, it cannot serve as a chiral auxiliary. While chiral alkoxyamines exist and are used in synthesis, there is no evidence in the literature of this compound being resolved into enantiomers or applied in this context. The development of chiral ligands often involves incorporating chiral amine backbones, but again, no such derivatives of this compound are reported. nih.gov
Development of Novel Reagents and Catalysts derived from this compound
The modification of amines to create novel reagents and catalysts is a common strategy in synthetic chemistry. For instance, benzylamine derivatives have been used to synthesize inhibitors for enzymes like monoamine oxidase or deubiquitinases. nih.govnih.gov Furthermore, they can be converted into ligands for metal catalysts used in various transformations.
No specific reagents or catalysts derived directly from this compound are described in the surveyed scientific literature. The synthesis of novel catalysts often involves complex ligands designed to create a specific coordination environment around a metal center. While the nitrogen and oxygen atoms in this compound could potentially coordinate to a metal, its utility in catalysis has not been explored or reported.
Scaffold for Combinatorial Library Synthesis and High-Throughput Experimentation
Combinatorial chemistry is a powerful tool for drug discovery, involving the synthesis of large, diverse libraries of related compounds for biological screening. imperial.ac.uk The "scaffold" is the core structure of the library, which is systematically decorated with various substituents. Amines are excellent starting points for combinatorial libraries due to the wide variety of reactions they can undergo.
High-throughput experimentation (HTE) platforms are frequently used to rapidly screen reaction conditions to find optimal parameters for a given transformation. purdue.edu This is particularly useful in process development for active pharmaceutical ingredients. purdue.edu
There are no published reports of this compound being used as a scaffold for a combinatorial library. While its structure is amenable to diversification at the nitrogen atom, its specific use in this application has not been documented. Similarly, its involvement as a substrate or reagent in HTE-driven reaction discovery is not found in the literature. nih.gov
Precursor in Materials Science Research (e.g., Polymer Chemistry)
Amines are widely used in materials science, particularly in polymer chemistry. They can act as monomers in the synthesis of polyamides and polyimides, as curing agents for epoxy resins, or as functional additives to modify the surface properties of materials.
The potential application of this compound in this field remains unexplored. There is no literature available that describes its use as a monomer, a polymer additive, or a precursor for other materials.
Investigative Tools for Reaction Discovery and Optimization
In the process of discovering new chemical reactions or optimizing existing ones, a variety of substrates are often tested to probe the scope and limitations of the methodology. Automated systems and self-optimizing flow reactors are increasingly used to accelerate this process. d-nb.info
While studies on reaction optimization, such as the reductive amination of ketones, often include a range of amine substrates, this compound has not been featured as a substrate in the reviewed literature on reaction discovery and optimization. researchgate.net Its specific steric and electronic properties have therefore not been leveraged as a tool to investigate reaction mechanisms or define the boundaries of a new synthetic method.
Future Research Directions and Unexplored Avenues in Benzyl 2 Methylpropoxy Amine Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of amines is a cornerstone of the chemical and pharmaceutical industries. rsc.orgbenthamdirect.com However, traditional methods often rely on harsh reagents and generate significant waste. rsc.org Future research into Benzyl(2-methylpropoxy)amine should prioritize the development of sustainable synthetic protocols.
Key areas for exploration include:
Catalytic Hydrogen Borrowing: This atom-economical approach involves the amination of alcohols, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine, and the resulting imine is reduced by the "borrowed" hydrogen. rsc.org Applying this to the synthesis of this compound could involve reacting benzyl (B1604629) alcohol with 2-methylpropoxyamine or isobutanol with benzylamine (B48309), using environmentally benign catalysts and producing water as the primary byproduct. organic-chemistry.org
Reductive Amination with Green Reductants: While reductive amination is a classic method, future work could focus on replacing traditional, hazardous reducing agents with greener alternatives. gctlc.org Enzymatic processes or catalytic transfer hydrogenation using renewable hydrogen donors represent promising directions. gctlc.org
Use of Renewable Feedstocks and Solvents: Investigating synthetic routes that start from biomass-derived precursors would significantly enhance the green credentials of this compound synthesis. rsc.org Furthermore, replacing conventional organic solvents with water, supercritical fluids, or deep eutectic solvents could drastically reduce the environmental impact. nih.govmdpi.com
| Method | Traditional Approach | Green Chemistry Alternative | Key Advantages of Green Approach |
|---|---|---|---|
| Starting Materials | Petroleum-based halides (e.g., Benzyl chloride) | Renewable alcohols (e.g., Benzyl alcohol) rsc.org | Reduced toxicity, renewable sourcing |
| Reagents | Stoichiometric, often hazardous reducing agents (e.g., NaBH4) | Catalytic systems (e.g., Ni, MnO2), enzymes organic-chemistry.orggctlc.org | Higher atom economy, less waste, milder conditions |
| Byproducts | Stoichiometric salt waste | Water organic-chemistry.org | Benign and easily removed byproduct |
| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free conditions organic-chemistry.orgnih.gov | Reduced environmental pollution and health hazards |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.com The integration of this compound synthesis into automated flow platforms is a logical next step for efficient process development and manufacturing.
Future research in this area could focus on:
Process Optimization: Automated flow systems allow for rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry, facilitating the quick identification of optimal conditions for synthesis. rsc.org
Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without intermediate purification, which can significantly shorten synthesis times and reduce waste. mdpi.comacs.org A multi-step synthesis involving the formation and subsequent modification of this compound could be streamlined into a single, continuous process.
Library Generation: Automated flow platforms are ideal for generating libraries of related compounds for screening purposes. syrris.com By systematically varying the benzyl or the 2-methylpropoxy moieties, a diverse set of analogues could be synthesized efficiently to explore structure-activity relationships in various applications.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Large volumes of reagents pose risks; managing exotherms can be difficult. | Small reaction volumes enhance safety; superior heat transfer prevents thermal runaways. mdpi.com |
| Efficiency | Slower reaction times, often requires isolation of intermediates. | Faster reactions due to higher temperatures/pressures; enables telescoped reactions. syrris.comacs.org |
| Scalability | Scaling up can be non-trivial and require re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out"). syrris.com |
| Automation | Automation can be complex and is often limited to parallel synthesis. | Readily automated for optimization, library synthesis, and on-demand production. rsc.orgsyrris.com |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The benzylamine scaffold is a versatile building block in organic synthesis. wikipedia.org Research into this compound could uncover novel reactivity and applications. Potential avenues include:
C-H Functionalization: Using the amine group as a transient directing group could enable the selective functionalization of the aromatic ring or the benzylic position, providing access to a range of complex derivatives. researchgate.net
Catalyst Development: The compound itself could serve as a ligand for metal catalysts, potentially offering unique selectivity in asymmetric synthesis or other catalytic transformations.
Multicomponent Reactions: Investigating the participation of this compound in multicomponent reactions could lead to the efficient, one-pot synthesis of complex molecules, such as substituted aminophosphonates. mdpi.com
Advanced Mechanistic Insights through Real-time Spectroscopy and In Situ Monitoring
A deep understanding of reaction mechanisms is crucial for process optimization and control. The application of Process Analytical Technology (PAT) to the synthesis of this compound would provide invaluable real-time data. nih.gov Future work should employ techniques such as:
In Situ Spectroscopy: Using techniques like Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time can provide detailed kinetic and mechanistic information. researchgate.netacs.org For example, monitoring the formation of an imine intermediate during reductive amination can help optimize reaction conditions to maximize yield and minimize byproducts. researchgate.net
Mass Spectrometry: Real-time monitoring using mass spectrometry can track the concentration of reactants, intermediates, and products, offering a powerful method for elucidating complex reaction networks, such as those in catalytic cycles. fao.orgnih.gov
| Technique | Information Provided | Application in this compound Synthesis |
|---|---|---|
| FTIR Spectroscopy | Concentration of functional groups (e.g., C=O, C=N). researchgate.net | Monitoring imine formation and carbonyl consumption in reductive amination. |
| Raman Spectroscopy | Vibrational modes, suitable for non-polar bonds and aqueous media. researchgate.net | Studying kinetics and identifying intermediates in solvent systems where IR is challenging. |
| NMR Spectroscopy | Detailed structural information, quantification of species. nih.gov | Unambiguous identification of reactants, intermediates, and products; mechanistic studies. |
| Mass Spectrometry | Molecular weight of species, tracking reaction progress. fao.org | Real-time analysis of catalytic cycles and complex reaction mixtures. |
Synergistic Application of Computational and Experimental Methodologies
The combination of computational chemistry and experimental work provides a powerful paradigm for modern chemical research. taylorfrancis.com For this compound, this synergy can accelerate discovery and deepen understanding.
Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and rationalize observed reactivity and selectivity. researchgate.net This can help interpret experimental data from mechanistic studies.
Predictive Modeling: Computational tools can predict the physicochemical properties and spectral characteristics of this compound and its derivatives, guiding synthetic efforts and aiding in structural characterization.
Thermodynamic Studies: The combination of experimental calorimetry and high-level ab initio calculations can provide accurate thermochemical data, such as enthalpies of formation, which are fundamental to understanding the stability of the molecule and its isomers. nih.gov
Design of this compound Based Supramolecular Structures or Materials
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. nih.gov The structural features of this compound—specifically the hydrogen bond-donating N-H group and the aromatic ring capable of π-π stacking—make it an attractive building block for supramolecular assemblies. researchgate.net Research could be directed towards:
Crystal Engineering: Co-crystallization of this compound with various organic acids or other complementary molecules could lead to the formation of ordered crystalline solids with unique network structures (1D, 2D, or 3D) held together by hydrogen bonds and other non-covalent forces. researchgate.net
Functional Materials: By incorporating this compound into larger molecular frameworks or polymers, it may be possible to create materials with specific functions, such as gels, liquid crystals, or components for nanoscale drug-delivery systems. nih.govacs.org
Development of Advanced Analytical Techniques for Characterization
The precise characterization of this compound, its derivatives, and any associated impurities is essential for quality control and research. While standard techniques like NMR and IR spectroscopy are fundamental, future research will demand more advanced analytical methods. iransilicate.com Focus areas should include:
Chromatographic Methods: Developing robust methods using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) is crucial for separating the target compound from starting materials, byproducts, and degradation products. helsinki.fi
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula. iransilicate.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which aids in the structural elucidation of unknown impurities or metabolites. researchgate.net
Hyphenated Techniques: The coupling of chromatography with mass spectrometry (e.g., LC-MS, GC-MS) provides a powerful tool for the comprehensive analysis of complex mixtures, enabling both separation and identification of all components. bre.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
